3-Phenyloxetane 3-Phenyloxetane
Brand Name: Vulcanchem
CAS No.: 10317-13-2
VCID: VC21308990
InChI: InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9H,6-7H2
SMILES: C1C(CO1)C2=CC=CC=C2
Molecular Formula: C9H10O
Molecular Weight: 134.17 g/mol

3-Phenyloxetane

CAS No.: 10317-13-2

Cat. No.: VC21308990

Molecular Formula: C9H10O

Molecular Weight: 134.17 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyloxetane - 10317-13-2

Specification

CAS No. 10317-13-2
Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
IUPAC Name 3-phenyloxetane
Standard InChI InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9H,6-7H2
Standard InChI Key ROAGGVYFIYBKOY-UHFFFAOYSA-N
SMILES C1C(CO1)C2=CC=CC=C2
Canonical SMILES C1C(CO1)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

Structural Features

3-Phenyloxetane features a four-membered oxetane ring with a phenyl group attached at the 3-position. The oxetane ring consists of three carbon atoms and one oxygen atom arranged in a highly strained four-membered heterocycle. This strained ring system contributes significantly to the compound's reactivity profile and physicochemical properties.

Physical Properties

While specific experimental data for 3-Phenyloxetane is limited in the provided search results, its properties can be inferred from structurally related compounds. As an oxetane derivative, it likely exists as a colorless liquid or low-melting solid at room temperature with moderate polarity.

Chemical Reactivity

The strained four-membered ring of oxetanes generally imparts distinctive reactivity patterns that differ from their larger ring counterparts:

  • Ring-opening reactions: The strained nature of the oxetane ring makes it susceptible to nucleophilic attack, particularly under acidic conditions

  • Functionalization: The 3-position bearing the phenyl group can serve as a platform for further chemical modifications

  • Lewis acid interactions: The oxygen atom in the oxetane ring can coordinate with Lewis acids, activating the ring toward nucleophilic opening

This reactivity profile makes 3-Phenyloxetane a potentially valuable building block in organic synthesis.

Synthetic Methodologies

From Oxetan-3-one

A synthetic route similar to that described for 3-(phenylsulfonylMethylene)oxetane might be adapted:

  • Reaction of an appropriate phenyl-containing organometallic reagent with oxetan-3-one

  • Subsequent reduction of the resulting alcohol

The search results mention a synthesis involving oxetan-3-one as a key precursor, which could potentially be modified for 3-Phenyloxetane synthesis .

Intramolecular Cyclization

Another potential approach might involve intramolecular cyclization of appropriately substituted phenylpropanols, catalyzed by transition metals or other reagents.

Challenges in Synthesis

The strain inherent in the four-membered oxetane ring presents synthetic challenges, including:

  • Competition between cyclization and other reaction pathways

  • Potential ring-opening under harsh reaction conditions

  • Stereocontrol issues when creating stereocenters

Comparison with Related Compounds

Table 1 presents a comparative analysis of 3-Phenyloxetane with structurally related compounds mentioned in the search results.

Table 1: Comparison of 3-Phenyloxetane with Related Compounds

Property3-PhenyloxetanePhenyloxirane2-Methyl-3-phenyloxirane3-(phenylsulfonylMethylene)oxetane
Ring size4-membered3-membered3-membered4-membered
Strain energyHighVery highVery highHigh
Key functional groupPhenyl at C3PhenylPhenyl and methylPhenylsulfonyl methylene
Ring oxygenEtherEpoxideEpoxideEther
Primary reactivityNucleophilic ring-openingElectrophilic and nucleophilic ring-openingElectrophilic and nucleophilic ring-openingComplex due to sulfonyl group

The structural differences between these compounds significantly influence their chemical behavior and applications.

Analytical Methods

Spectroscopic Characterization

Standard spectroscopic methods applicable to 3-Phenyloxetane characterization would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic patterns for the oxetane ring protons

    • ¹³C NMR would reveal the distinctive carbon chemical shifts of the strained ring

  • Mass Spectrometry:

    • Molecular ion and fragmentation patterns would provide structural confirmation

    • High-resolution mass spectrometry would confirm molecular formula

  • Infrared Spectroscopy:

    • C-O stretching vibrations characteristic of the oxetane ring

    • C-H stretching and bending modes for the phenyl and oxetane moieties

Chromatographic Analysis

Chromatographic methods for analysis and purification might include:

  • Gas Chromatography (GC): Suitable for volatile samples with appropriate derivatization

  • High-Performance Liquid Chromatography (HPLC): Effective for purification and quantitative analysis

  • Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment

Future Research Directions

Several promising research directions for 3-Phenyloxetane include:

  • Development of efficient and stereoselective synthetic methodologies

  • Exploration of its potential as a building block in medicinal chemistry

  • Investigation of its behavior in polymerization reactions

  • Evaluation of its toxicological profile

  • Study of structure-activity relationships in derivatives with various substituents on the phenyl ring

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